TR-2 Mycotoxin

Description

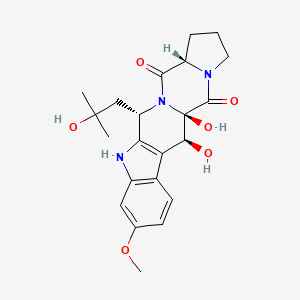

Structure

3D Structure

Properties

CAS No. |

51177-07-2 |

|---|---|

Molecular Formula |

C22H27N3O6 |

Molecular Weight |

429.5 g/mol |

IUPAC Name |

(1R,2S,12S,15S)-1,2-dihydroxy-12-(2-hydroxy-2-methylpropyl)-7-methoxy-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione |

InChI |

InChI=1S/C22H27N3O6/c1-21(2,29)10-15-17-16(12-7-6-11(31-3)9-13(12)23-17)18(26)22(30)20(28)24-8-4-5-14(24)19(27)25(15)22/h6-7,9,14-15,18,23,26,29-30H,4-5,8,10H2,1-3H3/t14-,15-,18-,22+/m0/s1 |

InChI Key |

PIWNJAZCHHBADQ-MECALSEWSA-N |

SMILES |

CC(C)(CC1C2=C(C(C3(N1C(=O)C4CCCN4C3=O)O)O)C5=C(N2)C=C(C=C5)OC)O |

Isomeric SMILES |

CC(C)(C[C@H]1C2=C([C@@H]([C@@]3(N1C(=O)[C@@H]4CCCN4C3=O)O)O)C5=C(N2)C=C(C=C5)OC)O |

Canonical SMILES |

CC(C)(CC1C2=C(C(C3(N1C(=O)C4CCCN4C3=O)O)O)C5=C(N2)C=C(C=C5)OC)O |

Other CAS No. |

51177-07-2 |

Synonyms |

TR 2 TR-2 mycotoxin |

Origin of Product |

United States |

Biological Origins and Production Dynamics of Tr 2 Mycotoxin

Fungal Producers and Associated Species of TR-2 Mycotoxin

The primary producers of TR-2 mycotoxin belong to the Fusarium genus. wikipedia.orgnih.gov Several species within this genus have been identified as capable of synthesizing this potent toxin. The most significant producers include Fusarium sporotrichioides, F. poae, and F. acuminatum. mdpi.com Fusarium langsethiae is also recognized as a producer. wikipedia.org These fungi are commonly found in soil and as pathogens on a variety of cereal grains, including oats, barley, wheat, and maize. wikipedia.orgmdpi.comr-biopharm.com While these species are the principal sources, other fungi within genera such as Myrothecium, Stachybotrys, Trichoderma, and Trichothecium are also known to produce trichothecenes, the broader family to which TR-2 belongs. mdpi.comnih.gov

Fungal Species Associated with TR-2 Mycotoxin Production

| Primary Fungal Producer | Associated Genera (Trichothecene Producers) |

|---|---|

| Fusarium sporotrichioides mdpi.comromerlabs.com | Myrothecium nih.gov |

| Fusarium poae mdpi.com | Stachybotrys nih.gov |

| Fusarium acuminatum mdpi.com | Trichoderma mdpi.com |

Environmental and Agronomic Factors Influencing TR-2 Mycotoxin Biosynthesis in planta and Post-Harvest

The biosynthesis of TR-2 mycotoxin is not constant but is significantly influenced by a range of environmental and agronomic variables. These factors can affect the growth of the toxigenic fungi and the expression of genes involved in the toxin's metabolic pathway, both while the crop is in the field (in planta) and after it has been harvested.

Fungal growth and mycotoxin production are heavily dependent on climatic conditions, with temperature and moisture being paramount. nih.gov For F. sporotrichioides, the main producer of TR-2, the fungus can grow in a broad temperature range from -2 to 35 °C. mdpi.com However, the optimal temperature for TR-2 biosynthesis is more specific, generally occurring at temperatures below 15 °C, with some studies noting maximum synthesis between 6-12 °C. nih.gov This allows the fungus to produce toxins even in freezing conditions under snow cover. nih.gov

High humidity and water activity (aW) are also critical. Fungal growth requires a water activity above 0.88, while the optimal range for TR-2 toxin biosynthesis is between 0.980 and 0.995 aW. mdpi.com These conditions of cool temperatures and high moisture explain why TR-2 contamination is frequently documented in cereals from cold and moderate climate regions, especially following wet weather during the growing season or during damp storage. mdpi.comromerlabs.com

Optimal Environmental Conditions for TR-2 Mycotoxin Biosynthesis

| Factor | Optimal Range for Fungal Growth | Optimal Range for Toxin Production |

|---|---|---|

| Temperature | -2 to 35 °C mdpi.com | <15 °C nih.gov |

| Water Activity (aW) | >0.88 mdpi.com | 0.980 - 0.995 mdpi.com |

Beyond environmental conditions, specific agricultural practices can significantly impact the risk of TR-2 contamination. mdpi.com

Crop Rotation: Continuous cultivation of cereals, particularly oats or maize, increases the risk of Fusarium infection and subsequent mycotoxin contamination. mdpi.com The fungal inoculum can survive on crop debris left in the field from one season to the next. mdpi.com Rotating cereals with non-host crops like legumes, potatoes, or grass can help suppress the pathogen in the soil. mdpi.comresearchgate.net

Tillage Practices: Minimal tillage or no-till systems can lead to an accumulation of crop residues on the soil surface, which can serve as a reservoir for Fusarium inoculum. researchgate.netmdpi.com In contrast, intensive tillage that buries residue can sometimes create other issues, such as soil crusting, which leads to water pooling and high humidity conditions favorable for fungal development. mdpi.com

Post-Harvest Management: Conditions during storage are crucial. Storing grains with a moisture content below 14% can minimize further fungal growth and TR-2 production. romerlabs.com Proper drying of grains before storage and preventing insect damage, which can create entry points for fungi, are key preventative measures. romerlabs.comresearchgate.net High humidity and temperature in storage facilities can promote fungal propagation and mycotoxin production. researchgate.net

Climate change is an emerging and significant factor influencing mycotoxin production, including TR-2. nih.gov Research indicates that shifts in global climate patterns—specifically rising temperatures, elevated atmospheric CO2 levels, and altered precipitation patterns—can affect the prevalence and geographic distribution of mycotoxigenic fungi. nih.govresearchgate.net

Global warming may cause a geographical shift in fungal populations. nih.gov Fungi like Fusarium species, which have specific temperature and humidity requirements for optimal toxin production, may become more prevalent in regions that were previously too cool. knowmycotoxins.com For example, while some fungi may move to new, more favorable cooler climates, other thermotolerant species could become more aggressive pathogens in their current habitats. researchgate.net

Furthermore, climate change is associated with an increase in extreme weather events, such as droughts and unseasonal rains. nih.govnih.gov These events act as stressors on host crops, weakening their natural defense mechanisms and making them more susceptible to fungal infection and colonization. researchgate.netnih.gov Elevated CO2 levels may also contribute to increased mycotoxin production by enhancing fungal growth on the host plant. knowmycotoxins.com The complexity of these interactions necessitates ongoing research to build predictive models that can anticipate how climate change will impact future TR-2 contamination risks in global food supplies. nih.govwur.nl

Biosynthetic Pathways and Metabolic Transformations of Tr 2 Mycotoxin

Primary Biosynthetic Routes of TR-2 Mycotoxin

Research into the biosynthesis of TR-2 mycotoxin has primarily identified it as a key intermediate in the formation of other complex tremorgenic mycotoxins, rather than a final end-product of a pathway. Its principal described role is that of a precursor to verruculogen (B192650).

| Parameter | Finding | Reference |

|---|---|---|

| Organism | Penicillium raistrickii | nih.gov |

| Precursor | ¹⁴C-Labelled TR-2 Mycotoxin | nih.govportlandpress.com |

| Primary Product | Verruculogen | nih.govportlandpress.com |

| Secondary Product | Fumitremorgin B | nih.govportlandpress.com |

| Incorporation Efficiency (into Verruculogen) | At least 35% | nih.govportlandpress.com |

Molecular and Cellular Mechanisms of Tr 2 Mycotoxin Action

Oxidative Stress Induction and Cellular Damage Pathways by TR-2 Mycotoxin

Reactive Oxygen Species Generation and Lipid Peroxidation by TR-2 Mycotoxin

TR-2 mycotoxin significantly contributes to cellular oxidative stress by promoting the formation of reactive oxygen species (ROS) nih.gov. This increased ROS generation is a critical factor in the induction of lipid peroxidation, a process that damages cellular membranes nih.govplos.orgmdpi.com. Research indicates that mycotoxin-induced ROS generation may be modulated by mitochondrial complex I and cytochrome P450 nih.gov.

Studies in chicken hepatocytes exposed to TR-2 mycotoxin demonstrated a notable increase in ROS and malondialdehyde (MDA) levels, alongside a reduction in the activities of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) nih.gov. This imbalance between pro-oxidant and antioxidant systems underscores the role of oxidative stress as a fundamental mechanism by which TR-2 mycotoxin induces DNA damage and apoptosis jmbfs.org.

Furthermore, TR-2 mycotoxin interferes with the metabolism of membrane phospholipids (B1166683), leading to elevated levels of lipid peroxides in the liver mdpi.com. Elevated ROS levels have been consistently observed across various mammalian species following exposure to TR-2 mycotoxin wikipedia.org. Lipid peroxidation, particularly in the liver and kidneys, is recognized as a significant underlying mechanism contributing to TR-2 mycotoxin-induced cell injury, DNA damage, and apoptosis plos.org. A single oral dose of TR-2 mycotoxin has been shown to enhance conjugated diene formation in the liver, spleen, kidney, thymus, and bone marrow of rats cabidigitallibrary.org. The mycotoxin also induces an increase in lipid peroxidation, as measured by MDA concentration uniba.it. Comparative studies in poultry species (chicken, duck, and goose) revealed that TR-2 mycotoxin increased lipid peroxidation in all tested species and tissues, with the liver being the most sensitive organ nih.gov.

Table 1: Effects of TR-2 Mycotoxin on Oxidative Stress Markers

| Cell/Tissue Type | Effect on ROS Levels | Effect on MDA Levels | Effect on Antioxidant Enzymes (SOD, CAT, GSH-Px) | Lipid Peroxidation | Citation |

| Chicken Hepatocytes | Increased | Increased | Decreased | Induced | nih.gov |

| Mammalian Species | Elevated | Not specified | Not specified | Induced | wikipedia.org |

| Rat Liver/Kidney | Not specified | Not specified | Not specified | Induced | plos.orgcabidigitallibrary.org |

| Human Chondrocytes | Increased | Not specified | Not specified | Not specified | mdpi.com |

| Poultry (Liver, Blood) | Not specified | Increased | Varied by species | Increased | nih.gov |

Mitochondrial Dysfunction and Bioenergetic Perturbation by TR-2 Mycotoxin

TR-2 mycotoxin is a known inducer of mitochondrial dysfunction and an inhibitor of adenosine (B11128) triphosphate (ATP) synthesis, particularly observed in cardiomyocytes researchgate.netnih.gov. A hallmark of its mitochondrial impact is the dose- and time-dependent decrease in mitochondrial membrane potential (MMP) mdpi.comresearchgate.netnih.govnih.gov. This perturbation extends to the mitochondrial genome, as TR-2 mycotoxin induces mitochondrial DNA (mtDNA) damage and decreases the number of mtDNA copies in a dose- and time-dependent manner, ultimately impairing ATP synthesis and leading to cell death nih.govnih.govresearchgate.net.

Further evidence of mitochondrial involvement includes observations that TR-2 mycotoxin's growth inhibition is more pronounced in media requiring respiration, and this inhibition can be counteracted by antioxidants oup.com. The toxin induces reactive oxygen species and causes nucleolytic damage to DNA, likely including mitochondrial DNA oup.com. Deletion mutations that result in respiratory deficiency have been found to substantially increase tolerance to the toxin oup.com. Ultrastructural analysis in goats exposed to TR-2 mycotoxin revealed varying degrees of degeneration, cytoplasmic vacuolations, and pleomorphic mitochondria within hepatocytes and intestinal enterocytes, alongside extensive degeneration of cytoplasmic organelles in kidney cells plos.org.

Apoptosis and Programmed Cell Death Induction by TR-2 Mycotoxin

TR-2 mycotoxin is a potent inducer of apoptosis, or programmed cell death, in a wide array of cell types and tissues nih.govnih.govwikipedia.org. Its ability to hamper DNA and RNA synthesis is a key factor in triggering cell apoptosis both in vitro and in vivo nih.govwikipedia.org. The toxin has been linked to DNA damage and an increased rate of cellular swelling, culminating in apoptosis nih.gov.

Apoptotic cell death induced by TR-2 mycotoxin has been documented in various tissues, including hematopoietic tissue, spleen, liver, skin, and intestinal crypts in mice, as well as the thymus and bursa of Fabricius in chickens nih.gov. In chicken hepatocytes, apoptosis was observed to increase gradually in a dose-dependent manner following TR-2 mycotoxin treatment nih.gov. Even at a low concentration of 10 ng/ml, TR-2 mycotoxin has been shown to induce apoptosis spandidos-publications.com.

The mycotoxin is also known to induce apoptosis in lymphoid and hematopoietic tissues, intestinal crypt epithelial cells, spleen, and the brain plos.orgnih.gov. In human chondrocytes exposed to TR-2 mycotoxin, an increase in the pro-apoptotic factor Bax (Bcl-2-associated X protein) and a decrease in the anti-apoptotic factor Bcl-xl were observed wikipedia.org. TR-2 mycotoxin induces neuronal cell apoptosis in both fetal and adult brain tissues mdpi.com. Furthermore, it leads to apoptosis and fatty changes in mouse hepatocytes, accompanied by increased expression of oxidative stress- and apoptosis-related genes such as c-fos and c-jun mdpi.com. In granulosa cells, TR-2 mycotoxin induces apoptosis characterized by typical morphological changes, accompanied by ROS accumulation and a reduction in mitochondrial transmembrane potential jmbfs.org. The toxin also induces a dose-dependent increase in apoptosis in porcine ovarian granulosa cells mdpi.com. It can lead to both early and late apoptosis and induce G0/G1 phase cell cycle arrest in rat cells mdpi.com.

Signaling Pathways Involved in TR-2 Mycotoxin-Induced Apoptosis (e.g., MAPK, Caspase activation)

The apoptotic effects of TR-2 mycotoxin are mediated through the activation of several crucial signaling pathways. A primary mechanism involves the activation of mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK1/2) and p38, as well as Jun N-terminal Kinase (JNK/SAPK) nih.govjmbfs.orgmdpi.comspandidos-publications.comnih.gov. This activation often occurs as part of a "ribotoxic stress" response due to the toxin's high binding affinity to peptidyl transferase, an integral component of the 60S ribosomal subunit jmbfs.orgmdpi.com.

The mitochondrial pathway plays a significant role in the intrinsic apoptosis induced by TR-2 mycotoxin nih.gov. This involves a cascade of events including the downregulation of Bcl-2, upregulation of Bax, release of cytochrome c from mitochondria into the cytosol, and subsequent formation of the apoptosome with Apaf-1 and caspase-9 nih.gov. TR-2 mycotoxin activates this mitochondrial apoptotic pathway by triggering ROS production and modulating Bcl-2 family protein expression nih.gov.

Caspase activation is central to TR-2 mycotoxin-induced apoptosis. The toxin induces the expression of pro-apoptotic proteins such as caspase-3 and Bax, with minimal or no significant changes in Bcl-2 expression, indicating the induction of apoptosis plos.org. Hepatic mRNA expression of Caspase-3 and Bax is significantly elevated in TR-2 mycotoxin-treated groups plos.org. In the fetal brain, activation of caspase-2 is essential for TR-2 mycotoxin-induced apoptosis and is triggered by ROS mdpi.com. While the mitochondrial pathway is involved, in some instances, apoptotic signals are primarily transmitted via caspase-8 and caspase-3 rather than exclusively through the mitochondrial pathway jmbfs.org.

In granulosa cells, TR-2 mycotoxin treatment leads to ROS accumulation, which in turn causes the upregulation of p53, Bax, Bcl-2, and the Bax/Bcl-2 ratio, alongside the activation of caspase pathways jmbfs.org. The toxin induces the phosphorylation of ERK1/2, c-Jun, JNK/SAPK, p38, and p53, while inhibiting AKT phosphorylation nih.gov. Upregulation of genes associated with apoptosis and MAPK/JNK signaling is consistently observed nih.gov. Specifically, TR-2 mycotoxin triggers apoptotic cell death in germ cells through ROS-mediated JNK/p38-MAPK signaling pathways nih.gov. Furthermore, TR-2 mycotoxin-induced mitochondria-mediated apoptosis is linked to ROS production and the translocation of cytochrome c between mitochondria and cytoplasm mdpi.com. Increased expression of caspase-3, caspase-8, caspase-9 mRNA, and Bax, along with inhibited Bcl-2 expression, have been demonstrated in testes exposed to TR-2 mycotoxin mdpi.com. In human macrophages, TR-2 mycotoxin activates inflammasome-associated caspase-1 and caspase-3 aai.org. The toxin also significantly impacts metabolic pathways such as PI3K-Akt, Ras, MAPK, and apoptosis mdpi.com.

Table 2: Key Signaling Pathways and Molecular Events in TR-2 Mycotoxin-Induced Apoptosis

| Pathway/Event | Molecular Changes | Affected Cell/Tissue | Citation |

| MAPK Pathway Activation | Activation of ERK1/2, p38, JNK/SAPK; phosphorylation of ERK1/2, c-Jun, JNK/SAPK, p38, p53. Upregulation of MAPK/JNK signaling genes. | Macrophages, Germ Cells, various cells | nih.govjmbfs.orgmdpi.comspandidos-publications.comnih.gov |

| Mitochondrial Pathway | Downregulation of Bcl-2, upregulation of Bax (increased Bax/Bcl-2 ratio); cytochrome c release from mitochondria; apoptosome formation with Apaf-1 and caspase-9. ROS production. | Hepatocytes, Chondrocytes, Granulosa Cells | nih.govjmbfs.orgmdpi.com |

| Caspase Activation | Activation of Caspase-1, Caspase-2, Caspase-3, Caspase-8, Caspase-9. Increased expression of Caspase-3, Caspase-8, Caspase-9 mRNA. | Various tissues (lymphoid, hematopoietic, intestinal, spleen, brain), Human Macrophages, Chondrocytes, Testes | plos.orgjmbfs.orgmdpi.commdpi.commdpi.comaai.org |

| PI3K-Akt/Ras Pathway | Inhibition of AKT phosphorylation; notable impact on PI3K-Akt and Ras pathways. | Porcine Ovarian Granulosa Cells | mdpi.comnih.gov |

| Ribotoxic Stress Response | High binding affinity to peptidyl transferase, an integral part of the 60S ribosomal subunit, leading to activation of MAPKs. | Eukaryotic cells | jmbfs.orgmdpi.com |

| p53 Activation | Upregulation of p53. | Granulosa Cells, Germ Cells | jmbfs.orgnih.gov |

Membrane Integrity and Subcellular Organelle Perturbation by TR-2 Mycotoxin

TR-2 mycotoxin exerts its toxic effects by perturbing cellular membrane integrity and disrupting subcellular organelles. The toxin has been shown to alter cellular membrane structure spandidos-publications.com. It interferes with the metabolism of membrane phospholipids mdpi.comwikipedia.org. This alteration of membrane structure is also considered to stimulate in situ lipid peroxidation cabidigitallibrary.org. The hemolytic activity of TR-2 mycotoxin is associated with its ability to stimulate lipid peroxidation cabidigitallibrary.org.

At the ultrastructural level, exposure to TR-2 mycotoxin leads to significant damage to subcellular organelles. Observations in goats revealed varying degrees of degeneration, cytoplasmic vacuolations, and the presence of pleomorphic mitochondria within hepatocytes and intestinal enterocytes plos.org. The kidneys also exhibited extensive degeneration of cytoplasmic organelles plos.org. Furthermore, TR-2 mycotoxin has been shown to block the transport of essential molecules such as amino acids, nucleotides, and glucose, and to interfere with the activity of Ca-K channels, indicating broader disruptions to membrane transport functions uniba.it.

Immunomodulatory Mechanisms of TR-2 Mycotoxin at the Cellular Level

TR-2 mycotoxin is well-established as an immunotoxic agent, capable of inducing significant immunosuppression nih.govjmbfs.orgspandidos-publications.com. Its immunomodulatory function is complex and largely dependent on the specific dose and duration of exposure nih.gov. The toxin's effects on the immune system are diverse, ranging from direct cytotoxicity to interference with immune cell functions and signaling pathways.

Effects of TR-2 Mycotoxin on Lymphoid Cell Responses and Immune Signaling

TR-2 mycotoxin profoundly affects lymphoid cell responses and immune signaling at the cellular level. It has been shown to reduce the number of CD8+ and CD4+ T-cells in the duodenum mucous membranes of broilers infected with Eimeria nih.gov. This indicates a direct impact on specific T-lymphocyte populations crucial for cellular immunity.

The toxin is known to induce the expression of various pro-inflammatory cytokines plos.orgnih.gov. Specifically, TR-2 mycotoxin has been observed to increase the expression of interleukin-12 (B1171171) (IL-12) and tumor necrosis factor-alpha (TNF-α), while simultaneously decreasing the expression of interleukin-1 beta (IL-1β) in mouse peritoneal macrophages and lymph node T cells plos.orgsemanticscholar.org. In pigs, TR-2 mycotoxin has been shown to increase interleukin-2 (B1167480) (IL-2) expression and reduce interferon-gamma (IFN-γ) expression plos.orgsemanticscholar.org.

TR-2 mycotoxin induces apoptosis in lymphoid cell lines through the activation of caspases, specifically caspase-9 and caspase-3 jmbfs.org. Trichothecenes, including TR-2, inhibit both the proliferation and immunoglobulin (Ig) production in human lymphocytes in a dose-dependent manner jmbfs.org.

In human macrophages, TR-2 mycotoxin activates inflammasome-associated caspase-1, which is essential for the proteolytic processing of pro-inflammatory cytokines like IL-1β and IL-18 aai.org. The toxin strongly enhances the lipopolysaccharide (LPS)-dependent secretion of both IL-1β and IL-18 from human macrophages aai.org. This suggests that human macrophages recognize trichothecene (B1219388) mycotoxins as a danger signal, leading to the activation of caspase-1 and facilitating the release of these critical pro-inflammatory cytokines from LPS-primed cells aai.org.

Advanced Analytical Methodologies for Tr 2 Mycotoxin Research

Molecularly Imprinted Polymers (MIPs) in TR-2 Mycotoxin Analysis

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to mimic the selective recognition capabilities of natural antibodies. researchgate.netuni.lu Their synthesis involves polymerizing functional monomers and cross-linking agents around a template molecule. Upon removal of the template, specific binding sites are left within the polymer matrix that are complementary in shape, size, and functional groups to the target analyte. researchgate.net This "molecular memory" enables MIPs to selectively rebind the target molecule.

MIPs offer several advantages over biological antibodies, including simpler preparation, cost-effectiveness, and superior chemical, physical, and thermal stability. These characteristics make them highly attractive for applications in solid-phase extraction (SPE) for mycotoxin analysis, particularly in complex food and feed matrices. researchgate.netuni.lu

For TR-2 mycotoxin, a bulk polymer imprinted with T-2 mycotoxin (a closely related trichothecene) has been successfully utilized in Molecularly Imprinted Solid-Phase Extraction (MISPE) methods. These methods have been applied to samples such as maize, barley, and oat prior to analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). researchgate.net While specific performance data (e.g., LOD, LOQ, recovery) for TR-2 mycotoxin using MIPs were not explicitly detailed in the provided literature, MIPs integrated with various analytical techniques, including electrochemical sensors, fluorescence sensors, and Surface-Enhanced Raman Spectroscopy (SERS), have demonstrated promising results for mycotoxin detection in general. For instance, an FDU-12@MIP adsorbent developed for aflatoxins in cereals (wheat, rice, maize) achieved recoveries ranging from 82.6% to 116.7% and detection limits as low as 0.05 µg/kg. This exemplifies the potential of MIPs to enhance the selectivity and sensitivity of mycotoxin analysis.

PCR-Based Methods for Toxigenic Fungal Identification Associated with TR-2 Mycotoxin

The presence of mycotoxigenic fungi often precedes mycotoxin contamination, making their early and accurate identification a critical step in food safety management. Polymerase Chain Reaction (PCR)-based methods offer rapid and highly specific tools for detecting these fungi.

TR-2 mycotoxin, along with other trichothecenes, is primarily produced by Fusarium species, with Fusarium graminearum being a significant producer. wikipedia.orgnih.gov PCR-based methods target specific DNA regions or genes involved in the biosynthesis pathways of these mycotoxins. For trichothecene-producing Fusarium species, the tri5 gene, which encodes trichodiene (B1200196) synthase (an enzyme crucial in trichothecene (B1219388) biosynthesis), has been successfully targeted in group-specific PCR assays.

Various PCR techniques have been developed for this purpose:

Multiplex PCR (mPCR) : This technique allows for the simultaneous amplification of multiple species-specific genes or structural/regulatory genes involved in mycotoxin biosynthesis pathways. This enables the detection and characterization of a wide range of potentially mycotoxin-producing fungi, including Aspergillus, Fusarium, Penicillium, and Alternaria species, in stored grains.

Real-time PCR (RT-PCR) : This quantitative method provides sensitive and specific detection of mycotoxigenic fungi. A TaqMan real-time PCR assay, for example, has been developed for the group-specific detection of trichothecene- and fumonisin-producing Fusarium species by targeting their mycotoxin biosynthesis genes.

The application of PCR-based methods for screening agricultural commodities for the absence of mycotoxin producers can significantly reduce the need for subsequent chemical analysis of negative samples, streamlining quality control processes.

Method Validation and Performance Characteristics Research for TR-2 Mycotoxin (e.g., LOD, LOQ, Recovery)

Method validation is a critical process to ensure the reliability and fitness-for-purpose of analytical methods for TR-2 mycotoxin. Key performance characteristics evaluated during validation include linearity, recovery, repeatability, reproducibility, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, typically defined by a signal-to-noise (S/N) ratio of at least 3.

Limit of Quantification (LOQ): The lowest concentration at which the analyte can be quantified with acceptable accuracy and precision, generally corresponding to an S/N ratio of at least 10.

Recovery: The percentage of analyte recovered from a fortified sample, indicating the accuracy of the method. Acceptable recovery ranges are often set by regulatory bodies, such as 70-110% by CODEX and 70-100% by MFDS.

Research has demonstrated varying performance characteristics for TR-2 and HT-2 toxins across different analytical methods:

Table 1: Performance Characteristics for T-2 and HT-2 Toxin Analysis

| Method | Analyte(s) | Matrix | Recovery (%) | Reproducibility RSD (%) | LOD/MDL | LOQ | Citation |

| Immunoaffinity clean-up + GC/EI-MS | T-2 & HT-2 (sum) | Cereal mix | 84-115 (mean 99) | 10-17 | MDL: T-2: 0.4 ng, HT-2: 1.0 ng | Not specified | |

| LC-MS (General Mycotoxins) | T-2 | Not specified | Did not meet criteria for quantification | Did not meet criteria for quantification | Not specified | Not specified | |

| Immunoassay (Monoclonal Antibodies) | T-2 | Cereal grains | Not specified | Not specified | 10 ng/mL | Not specified | |

| Rapid Diagnostic Kits (LC-MS comparison) | T-2 & HT-2 | Oats | Not specified | Not specified | Not specified | Kit 2: 10–800 µg/kg; Kit 3: 50–500 µg/kg | nih.gov |

A validated method for T-2 and HT-2 toxins in cereals and baby food, utilizing immunoaffinity clean-up followed by Gas Chromatography/Electron Ionization-Mass Spectrometry (GC/EI-MS), showed mean recovery values of 99% for the sum of T-2 and HT-2, ranging from 84% to 115%. The reproducibility relative standard deviations (RSDR) for this method in a cereal matrix were between 10% and 17%, depending on the contamination level. The calculated Method Detection Limits (MDLs) were 0.4 ng for T-2 and 1.0 ng for HT-2, assuming complete derivatization and elution from the immunoaffinity column.

However, the validation of analytical methods for trichothecenes like T-2 can be challenging. One study noted that T-2 toxin, when analyzed by a specific LC-MS method, did not meet all validation criteria for recovery, repeatability, and reproducibility, and was therefore only suitable for screening rather than quantification. This underscores the need for robust and thoroughly validated methods for these complex compounds.

Rapid diagnostic kits, including lateral flow devices and enzyme-linked immunosorbent assays (ELISA), are also available for T-2 and HT-2 toxins in commodities like oats. nih.gov While offering ease of use and cost-effectiveness for on-site testing, their performance, including false negative/false positive rates and quantification ranges, can vary between commercial products. nih.gov

Experimental Models in Tr 2 Mycotoxin Research

In Vitro Cellular Models for TR-2 Mycotoxin Mechanistic Studies

In vitro models are indispensable for dissecting the cellular and molecular mechanisms of T-2 mycotoxin activity. These systems offer controlled environments to study direct toxic effects on various cell types, eliminating the systemic complexities of a whole organism.

Mammalian Cell Lines in TR-2 Mycotoxin Studies (e.g., Fibroblasts, Hepatoma Cells, Lymphoid Cells)

A variety of mammalian cell lines are employed to investigate the cytotoxic and genotoxic effects of T-2 mycotoxin. Human skin fibroblast cell lines, such as Hs68, have been used to study the dermal toxicity of T-2. Research on Hs68 cells has revealed that T-2 toxin can induce a dose- and time-dependent increase in DNA lesions and mitochondrial damage, ultimately leading to cell death through necrosis. nih.govnih.gov Studies have also demonstrated a reduction in intracellular ATP levels in fibroblasts, confirming the cytotoxic potential of the toxin on these cells. nih.gov

Lymphoid and hematopoietic cells are particularly sensitive to T-2 toxin, which is known to inhibit protein and DNA synthesis. jst.go.jp In various cell lines, including human T-lymphocyte (Jurkat) cells, T-2 toxin has been shown to trigger apoptosis. researchgate.net This is often mediated by the activation of stress-related signaling pathways like the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. jst.go.jpresearchgate.net Hepatoma cell lines (e.g., HepG-2) are also frequently used, given the liver's central role in metabolizing xenobiotics. mdpi.com These models help elucidate the mechanisms of liver cell damage and the metabolic pathways involved in T-2 toxin detoxification. mdpi.com

Interactive Data Table: Findings in Mammalian Cell Lines

Intestinal Epithelial Cell Models in TR-2 Mycotoxin Research (e.g., Caco-2)

The gastrointestinal tract is the primary site of absorption for T-2 mycotoxin, making intestinal epithelial cell models crucial for research. The human colon adenocarcinoma cell line, Caco-2, is a widely accepted model because it spontaneously differentiates into a polarized monolayer of cells that resemble the enterocytes of the small intestine. nih.gov These differentiated Caco-2 monolayers form tight junctions, creating a barrier that can be measured by transepithelial electrical resistance (TEER). nih.gov

Studies using Caco-2 cells have shown that T-2 mycotoxin can compromise intestinal barrier integrity. mdpi.com The toxin has been found to reduce TEER and decrease the expression of key tight junction proteins, such as claudins and occludin. mdpi.comnih.gov This disruption of the intestinal barrier can lead to increased permeability, allowing harmful substances to pass from the gut into the bloodstream. Some research also utilizes co-culture models, such as Caco-2 with the mucus-secreting HT29-MTX cell line, to better mimic the complex environment of the intestinal lining.

Interactive Data Table: Findings in Intestinal Cell Models

Neuronal and Glial Cell Models in TR-2 Mycotoxin Neurotoxicity Research (e.g., BV2 cells)

Evidence suggests that T-2 mycotoxin can cross the blood-brain barrier and exert neurotoxic effects. nih.govmdpi.com To investigate these effects at a cellular level, researchers use neuronal and glial cell models. Microglial cells, the resident immune cells of the central nervous system, are key players in neuroinflammation. The immortalized murine microglial cell line, BV2, is a common model for studying these processes. nih.gov

Research using BV2 cells has demonstrated that T-2 mycotoxin induces cytotoxicity in a dose- and time-dependent manner. researchgate.netnih.gov The toxin triggers the production of reactive oxygen species (ROS), leading to oxidative stress and mitochondrial dysfunction. nih.gov This cascade of events can activate the mitochondrial apoptotic pathway, resulting in microglial cell death. nih.govresearchgate.net These findings indicate that microglial cells are highly sensitive to T-2 toxin and that neuroinflammation may be a critical component of its neurotoxicity. nih.govnih.gov

Interactive Data Table: Findings in Neuronal and Glial Cell Models

In Vivo Animal Models for TR-2 Mycotoxin Systemic Response and Metabolic Fate Investigations

While in vitro models are excellent for mechanistic studies, in vivo animal models are essential for understanding the systemic effects, toxicokinetics, and metabolic fate of T-2 mycotoxin in a complete biological system.

Rodent Models in TR-2 Mycotoxin Research (Mice, Rats)

Mice and rats are the most commonly used animal models in T-2 mycotoxin research. acs.org These models have been instrumental in demonstrating the toxin's effects on various organs and systems. Studies in rats have shown that T-2 toxin exposure can lead to pathological lesions in the brain and pituitary gland. mdpi.com It can also alter metabolic pathways in the spleen, thymus, stomach, and liver. nih.gov

Rodent models are also crucial for studying apoptosis in different tissues. T-2 toxin induces apoptosis in hematopoietic and lymphoid tissues, with hematopoietic cells showing earlier signs of cell death. jst.go.jp Furthermore, rodent studies have been vital for understanding the metabolism of T-2 toxin. acs.org Research has identified differences in T-2 metabolite profiles between male and female rats, highlighting sex-specific variations in detoxification pathways. mdpi.com

Interactive Data Table: Findings in Rodent Models

Poultry and Livestock Models in TR-2 Mycotoxin Research (Broilers, Pigs, Goats, Cattle)

T-2 mycotoxin contamination of grain is a significant concern for the agricultural industry. Therefore, studies in poultry and livestock are critical for assessing the impact on animal health and productivity. Poultry are known to be particularly sensitive to the toxic effects of T-2 mycotoxin. nih.govsrce.hr In broilers, exposure can lead to oral lesions, reduced weight gain, and impaired immune function. nih.gov

Pigs are also highly sensitive to T-2 toxin. nih.gov Research in pigs has shown that the toxin can cause a reduction in feed intake, immune suppression, infertility, and abortion. nih.govnih.gov Ruminants like cattle are generally considered less sensitive to mycotoxins due to the detoxifying action of rumen microbes. nih.gov However, studies indicate that cattle are more sensitive to T-2 toxin compared to other trichothecenes, with effects including gastroenteritis, intestinal hemorrhages, and reduced milk production. nih.govnih.gov Studies in goats have also been conducted to understand the toxin-induced pathology, oxidative stress, and inflammatory responses in small ruminants. nih.gov

Metabolic studies across these species have identified species-specific patterns in how T-2 toxin is biotransformed. For example, in vitro studies with liver microsomes have shown differences in the primary hydroxylation and glucuronidation products among chickens, pigs, goats, and cattle. mdpi.com

Interactive Data Table: Findings in Poultry and Livestock Models

Aquatic Models in TR-2 Mycotoxin Research (Zebrafish Embryos)

The zebrafish (Danio rerio) embryo has emerged as a significant aquatic model in the study of T-2 mycotoxin toxicity. Its rapid development, optical transparency, and genetic tractability make it a valuable tool for observing the effects of xenobiotics on a whole-organism level.

Research has utilized zebrafish embryos to investigate the toxicological impact of T-2 mycotoxin, revealing a range of developmental abnormalities and behavioral changes. mdpi.com Studies have documented embryotoxicity, including dose-dependent lethality, following exposure to T-2 toxin. For instance, one study established a median lethal concentration (LC50) of 105 parts-per-billion (ppb) in zebrafish embryos. mdpi.com The same study identified a no-observed-adverse-effect limit (NOAEL) and a lowest-observed-adverse-effect limit (LOAEL) of 40 ppb and 50 ppb, respectively. mdpi.com

A key application of the zebrafish model is in toxicometabolomics, which seeks to understand the cellular and biochemical pathways disrupted by the toxin. High-resolution magic-angle spinning nuclear magnetic resonance (HRMAS NMR) has been coupled with the zebrafish embryo model to elucidate these mechanisms. mdpi.comresearchgate.net This approach has revealed that T-2 toxin exposure modulates numerous interrelated metabolites. These are associated with phase I and II detoxification, antioxidant pathways, disruption of phosphocholine (B91661) lipids in cell membranes, and mitochondrial energy metabolism, including the tricarboxylic acid (TCA) cycle and the electron transport chain. mdpi.com

Furthermore, the zebrafish embryo microinjection method has proven effective for assessing the T-2 toxin-degrading properties of various microbes. nih.govnih.gov In one such study, the toxicity of T-2 was used as a baseline to evaluate the detoxification efficiency of seven bacterial strains. nih.govnih.gov The study monitored mortality and developmental dysfunctions in embryos at 72 and 120 hours post-injection. nih.gov The results indicated that while some bacterial metabolites were toxic, the Rhodococcus erythropolis NI1 strain was capable of degrading the T-2 mycotoxin with its metabolites causing only slight lethal and sublethal effects on the embryos. nih.govnih.gov

Table 1: Effects of T-2 Mycotoxin on Zebrafish Embryos

| Parameter | Observation | Reference |

|---|---|---|

| Lethality | Median Lethal Concentration (LC50) of 105 ppb. | mdpi.com |

| Developmental Effects | Dose-dependent embryotoxicity, developmental abnormalities, and behavioral changes. | mdpi.com |

| Metabolic Disruption | Modulation of metabolites related to detoxification, cell membrane integrity, and energy metabolism. | mdpi.com |

| Oxidative Stress | Alterations in the production of reactive oxygen species (ROS), with decreased ROS in the liver and increased ROS in the brain region. | mdpi.com |

Alternative Bioassay Systems in TR-2 Mycotoxin Research

In the field of T-2 mycotoxin research, a variety of alternative bioassay systems have been developed to provide rapid, sensitive, and cost-effective detection methods, moving away from traditional and more complex analytical techniques. These systems are crucial for monitoring the presence of T-2 and its related toxins, such as HT-2, in food and feed.

Immunochemical methods form the cornerstone of these alternative bioassays. These include Enzyme-Linked Immunosorbent Assays (ELISA) and lateral flow devices (LFDs). These assays utilize the specific binding between an antibody and the mycotoxin.

One such rapid screening method is the competitive AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). A study established a T-2 competitive AlphaLISA with a detection range for T-2 and HT-2 of 0.03 - 500 ng/mL. bohrium.com This method demonstrated good reproducibility with coefficients of variation below 5%. bohrium.com

Lateral flow devices offer a particularly rapid and user-friendly format for on-site testing. nih.govr-biopharm.com For example, the RIDA®QUICK T-2 / HT-2 RQS is a lateral flow test that can provide quantitative results within 5 minutes, with a total sample preparation and testing time of approximately 15 minutes. r-biopharm.com This system has been validated for oats, wheat, and maize with a limit of detection of 50 µg/kg (ppb). r-biopharm.com Another commercially available LFD, the Neogen Reveal® Q+ MAX for T-2/HT-2, has been identified as a reliable and accurate option for screening. nih.gov

Immunoaffinity columns (IAC) represent another important bioassay-related technology. These columns contain antibodies bound to a solid support, which selectively capture T-2 and HT-2 toxins from a sample extract. The purified toxins can then be quantified by other methods like HPLC or LC-MS/MS. EASI-EXTRACT® T-2 & HT-2 are examples of such immunoaffinity columns. r-biopharm.com

Table 2: Comparison of Alternative Bioassay Systems for T-2 Mycotoxin

| Bioassay System | Principle | Key Features | Reference |

|---|---|---|---|

| Competitive AlphaLISA | Bead-based immunoassay measuring competitive binding. | Detection range of 0.03 - 500 ng/mL for T-2 and HT-2; good reproducibility. | bohrium.com |

| Lateral Flow Devices (LFDs) | Immunochromatographic assay on a test strip. | Rapid results (e.g., 5-10 minutes); suitable for on-site screening; quantitative capabilities. | nih.govr-biopharm.com |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Plate-based immunoassay measuring competitive binding. | Efficient for analyzing a large number of samples simultaneously. | r-biopharm.com |

| Immunoaffinity Columns (IAC) | Solid-phase extraction using specific antibodies. | Used for sample clean-up and concentration prior to chromatographic analysis. | r-biopharm.com |

Ecological and Environmental Research Perspectives of Tr 2 Mycotoxin

Role of TR-2 Mycotoxin in Fungal Virulence and Plant-Pathogen Interactions

Mycotoxins play diverse roles in fungal ecology, including contributing to pathogen propagation in host plants, modulating aggressiveness, and influencing interspecific interactions among fungi. researchgate.net The production of mycotoxins by plant-pathogenic fungi can offer a fitness advantage to the fungi. researchgate.net

While the role of mycotoxins in plant-pathogen interactions is still being elucidated, some mycotoxins, such as deoxynivalenol (B1670258) (DON), are recognized as virulence factors that aid in the spread of pathogens within plant tissues. researchgate.netapsnet.org The presence of mycotoxins, even without overt disease symptoms, can subtly affect plant physiology. mdpi.com Plants, in response to xenobiotics like mycotoxins, can modify their structure through conjugation with sugars, organic acids, or sulfates, which can reduce phytotoxicity and aid in sequestration. acs.org This plant defense mechanism can be seen as a detoxification process. acs.org

The intricate relationship between mycotoxins and host-fungal interactions also involves an interplay with other organisms within the host microbiome, including signaling molecules, plant defense and growth hormones, and metabolites produced by both plants and the microbial community. frontiersin.org Understanding these complex interactions is crucial for developing strategies to mitigate mycotoxin contamination and improve plant health. frontiersin.org

Environmental Fate and Persistence Studies of TR-2 Mycotoxin

The environmental fate and persistence of mycotoxins are critical aspects of understanding their ecological impact. Mycotoxins are generally chemically stable compounds, and their production by toxigenic fungi can occur under optimal conditions of temperature and humidity during pre-harvest, post-harvest storage, and in processed food/feed products. scirp.org

While information specifically on the environmental fate of TR-2 mycotoxin is less extensively documented compared to other mycotoxins like T-2 toxin, some insights can be drawn from broader mycotoxin persistence studies. T-2 toxin, for instance, is known for its extreme chemical stability under various environmental conditions, including high temperatures and UV light. nih.gov Other mycotoxins, such as zearalenone (B1683625), are also heat-stable. scirp.org

The fate of mycotoxins in the environment can involve various processes. For example, verruculogen (B192650), a tremorgenic mycotoxin, is transformed into TR-2 and eliminated in bile. tandfonline.com Studies on the fate of 14C-TR-2 in sheep ileum contents showed that 95% was transformed into more polar, water-soluble metabolites, indicating that intestinal microflora play a significant role in its metabolic breakdown. tandfonline.com

The stability of mycotoxins can vary depending on the solvent and storage conditions. For instance, some trichothecenes were found to be stable for at least 21 days when frozen in acetonitrile (B52724) solution, but unstable in methanol (B129727) at room temperature due to transesterification. nih.gov

Research on Microbial Bioremediation Strategies for TR-2 Mycotoxin

Microbial bioremediation offers a promising and eco-friendly approach for degrading and detoxifying mycotoxins. mycotoxinsite.comosf.io This method leverages biological entities, such as bacteria or fungi, to convert mycotoxins into less toxic or non-toxic compounds. mycotoxinsite.comnih.govnih.gov Compared to physical and chemical methods, microbial detoxification can be achieved under milder conditions, with fewer losses to the nutritional quality of food products. nih.gov

Microbes can degrade mycotoxins through two primary mechanisms: adsorption and biotransformation. mycotoxinsite.comosf.io Adsorption involves the physical binding of mycotoxins to the outer cell structures (polysaccharides and proteins) of the microbe, forming a toxin-microbe complex that can be excreted. mycotoxinsite.comosf.io Biotransformation, on the other hand, involves the conversion of mycotoxins into non-toxic or less toxic compounds using microbes or their intracellular and extracellular enzymes. mycotoxinsite.comosf.io

Research has identified various microorganisms capable of mycotoxin degradation. For instance, bacterial communities isolated from soil and water samples have demonstrated the ability to utilize T-2 toxin as a sole source of carbon and energy, detoxifying it through side chain cleavage of acetyl moieties to produce HT-2 toxin and T-2 triol. asm.org Some communities could further degrade T-2 triol or 4-deacetyl neosolaniol (B1681912) to T-2 tetraol, and a few even degraded the trichothecene (B1219388) nucleus. asm.org

Specific bacterial strains, such as Curtobacterium sp. strain 114-2, have been shown to degrade T-2 toxin to HT-2 toxin and subsequently to T-2 triol, with T-2 triol being significantly less toxic than the parent compounds. nih.govfrontiersin.org However, the epoxide group in trichothecenes remains responsible for their toxicity, and de-epoxidation is a crucial step in their detoxification. frontiersin.org

Probiotic bacteria, particularly lactic acid bacteria (LAB) and yeasts like Saccharomyces genus, can remove mycotoxins through surface adsorption or biodegradation. nih.gov Studies have shown that Lactobacillus sp. strains and yeast can achieve high detoxification rates for T-2 toxin. mycotoxinsite.com Complete bacterial communities often exhibit higher rates of T-2 toxin degradation compared to single bacterial components, suggesting the importance of cometabolic interactions between species. nih.govasm.org

Enzymes produced by microorganisms, such as laccase and manganese peroxidase, also show promise in mycotoxin degradation, including for other mycotoxins like aflatoxin B1 and deoxynivalenol. researchgate.netdergipark.org.trmdpi.com The development of recombinant enzymes and microbial consortia holds potential for future multifunctional approaches to simultaneously remove multiple mycotoxins. nih.gov

Data Tables

Table 1: Mycotoxin Biotransformation by Microbial Action (Examples)

| Mycotoxin | Microbial Agent/Enzyme | Degradation Mechanism | Key Metabolites/Outcome | Source |

| T-2 Toxin | Bacterial communities from soil/water | Side chain cleavage (de-acetylation) | HT-2 toxin, T-2 triol, T-2 tetraol | asm.org |

| T-2 Toxin | Curtobacterium sp. strain 114-2 | De-acetylation | HT-2 toxin, T-2 triol (reduced toxicity) | nih.govfrontiersin.org |

| T-2 Toxin | Lactobacillus sp. strains | Adsorption/Biodegradation | Reduced concentration (up to 61%) | mycotoxinsite.com |

| T-2 Toxin | Saccharomyces cerevisiae yeast | Adsorption/Biodegradation | Reduced concentration (up to 69%) | mycotoxinsite.com |

| Verruculogen | Intestinal microflora (sheep) | Metabolic transformation | More polar, water-soluble metabolites (TR-2 as intermediate) | tandfonline.com |

Knowledge Gaps and Future Research Directions in Tr 2 Mycotoxin Studies

Elucidation of Undiscovered Mycotoxin Ecological Roles Related to T-2 Mycotoxin

Mycotoxins, including T-2 toxin, are fungal natural products that are toxic to vertebrates and are believed to play multiple roles in the ecological processes of fungi. These roles can encompass acting as antibiotics, chemical signaling agents, or even as protective factors for fungal structures like sclerotia against insect predation researchgate.net. While it is hypothesized that mycotoxin production aids fungi in competing with other organisms for nutrient sources, the specific, undiscovered ecological roles of T-2 mycotoxin itself remain largely unexplored researchgate.net.

Despite its resistance to degradation under various environmental conditions, T-2 mycotoxin's chemical structure can be altered, leading to detoxification, in the presence of coexisting fungi or bacteria mdpi.com. This suggests complex ecological interactions at the microbial level that could influence T-2 mycotoxin prevalence and persistence in natural environments. Future research needs to delve deeper into these intricate ecological dynamics, moving beyond the established roles to identify novel functions that T-2 mycotoxin might serve in fungal survival, inter-species competition, or plant-fungal interactions. Understanding these roles could uncover new avenues for biocontrol or prevention strategies by disrupting the mycotoxin's ecological advantage.

Advanced Omics Approaches in T-2 Mycotoxin Research (e.g., Transcriptomics, Proteomics)

Advanced omics approaches, such as transcriptomics, proteomics, and metabolomics, offer powerful tools to unravel the complex biological responses to mycotoxin exposure and the mechanisms of mycotoxin production by fungi. These technologies can provide a comprehensive view of gene expression changes (transcriptomics), protein alterations (proteomics), and metabolic shifts (metabolomics) in affected organisms or in mycotoxin-producing fungi. For instance, such approaches can reveal how T-2 mycotoxin inhibits DNA and RNA synthesis and induces apoptosis by binding to the 60S ribosomal subunit, disrupting cell function wikipedia.orgallaboutfeed.netglpbio.com.

While omics has been applied generally in mycotoxin research to understand toxicity and host responses, there is a distinct need for more focused and integrated omics studies specifically on T-2 mycotoxin. Such research could precisely map the molecular pathways affected by T-2 mycotoxin and its metabolites (e.g., HT-2 toxin, neosolaniol (B1681912), T-2 triol, T-2 tetraol) in various biological systems nih.gov. Furthermore, omics could shed light on the fungal biosynthetic pathways of T-2 mycotoxin under different environmental stresses, identifying potential targets for intervention. Integrating multi-omics data could provide a systems-level understanding of T-2 mycotoxicosis and lead to the identification of novel biomarkers for early detection or resistance mechanisms.

Development of Predictive Models for T-2 Mycotoxin Contamination

The development of predictive models is crucial for anticipating and managing mycotoxin contamination in agricultural commodities. Existing research has successfully employed machine learning algorithms, such as random forest (RF), to predict the risk levels of various mycotoxins, including deoxynivalenol (B1670258) (DON), zearalenone (B1683625) (ZEA), fumonisins (FUM), and aflatoxins (AFLA), in crops like wheat and corn across Europe nih.govwur.nleuropa.euarxiv.org. These models integrate diverse data inputs, including crop phenological data, weather data (e.g., relative humidity, temperature, rainfall), and satellite images, demonstrating high prediction accuracy (0.90-0.99) nih.govwur.nl.

However, despite the co-occurrence of T-2 toxin with other mycotoxins like DON and HT-2 toxin in cereals, specific predictive models focusing solely on T-2 mycotoxin contamination are less prevalent nih.govmdpi.com. Future research should prioritize the development and refinement of such models for T-2 mycotoxin. This would involve incorporating longer-term datasets, detailed geographical information, and a deeper understanding of the environmental parameters that specifically influence T-2 mycotoxin production by Fusarium species nih.govmdpi.com. Normalization of mycotoxin concentrations based on detrimental effect thresholds is a necessary consideration for accurate modeling of combined effects mdpi.com. Such predictive tools would enable stakeholders to implement targeted pre-harvest and post-harvest interventions, thereby enhancing food safety and supply chain logistics.

Standardization and Harmonization of T-2 Mycotoxin Analytical Methods

Accurate and reliable detection of T-2 mycotoxin is fundamental for effective risk assessment and regulation. Current analytical methods for T-2 and its major metabolite, HT-2 toxin, include screening methods like Thin Layer Chromatography (TLC) and Enzyme-Linked Immunosorbent Assay (ELISA), as well as more precise analytical methods such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) r-biopharm.combiotechrep.ireuropa.eusigmaaldrich.com. Immunoaffinity columns are often used for clean-up prior to HPLC or LC-MS/MS analysis, and specialized GC-MS methods using 13C isotope-labelled analogues can achieve detection limits as low as 2–5 ppb r-biopharm.comeuropa.eusigmaaldrich.com.

Despite the availability of these methods, a significant knowledge gap exists in the standardization and harmonization of T-2 mycotoxin analytical procedures across different laboratories and regions. Recent EU regulations, effective from April 2024, aim to address this by defining standardized performance criteria for all legally regulated mycotoxins, including recovery, precision, limit of quantification, and measurement uncertainty merieuxnutrisciences.com. A transitional period until January 2029 is allocated for the adaptation of analytical methods merieuxnutrisciences.com. However, continuous research is needed to develop and validate universally accepted protocols that ensure comparability and consistency of results globally. This harmonization is critical for international trade, accurate exposure assessment, and the consistent enforcement of regulatory limits for T-2 and HT-2 toxins, which are often considered together in risk assessments due to T-2's rapid hydrolysis to HT-2 in vivo nih.gov.

Investigation of Co-Occurrence and Synergistic/Antagonistic Interactions with Other Mycotoxins

Mycotoxins rarely occur in isolation in contaminated feed and food materials; co-occurrence of multiple mycotoxins is the norm rather than the exception mdpi.commycotoxinsite.commdpi.comallaboutfeed.net. T-2 mycotoxin frequently co-occurs with other significant mycotoxins such as HT-2 toxin, deoxynivalenol (DON), fumonisin B1 (FB1), and zearalenone (ZEN), particularly in cereals like corn and oats nih.govmdpi.commycotoxinsite.commdpi.com. This co-contamination is influenced by factors like climate change, which can favor the proliferation of multiple fungal species simultaneously allaboutfeed.net.

The interactions between co-occurring mycotoxins can be complex, leading to additive, synergistic, or antagonistic effects, which significantly complicate risk assessment mdpi.comallaboutfeed.netew-nutrition.commdpi.com.

Additive effects occur when the combined effect equals the sum of individual effects ew-nutrition.combionte.com.

Synergistic effects result in a greater combined effect than the sum of individual effects, often due to mycotoxins influencing different stages of the same toxicity pathway, increasing absorption, or decreasing metabolic degradation ew-nutrition.combionte.commdpi.com. For example, T-2 toxin has shown synergistic effects with HT-2 toxin and neosolaniol at low doses in porcine Leydig cells, and with diacetoxyscirpenol (B1670381) (DAS) nih.govmdpi.commdpi.com.

Antagonistic effects occur when the combined effect is lower than expected from the sum of individual effects, potentially due to competition for target sites ew-nutrition.combionte.commdpi.com. T-2 toxin has shown antagonistic interactions with DON, enniatin A1 (ENN-A1), or enniatin B (ENN-B) in certain cell lines, and with T-2 triol and T-2 tetraol nih.govmdpi.com.

Table 1: Examples of T-2 Mycotoxin Interactions with Other Mycotoxins

| Mycotoxin Combination | Observed Interaction Type | Context/Cell Type | Reference |

| T-2 + HT-2 | Synergistic (low doses) | Porcine Leydig cells, IPEC-J2 | nih.govmdpi.com |

| T-2 + HT-2 | Antagonistic (high doses) | Porcine Leydig cells | nih.gov |

| T-2 + Neosolaniol (NEO) | Synergistic (low doses) | Porcine Leydig cells | nih.gov |

| T-2 + Neosolaniol (NEO) | Antagonistic (high doses) | Porcine Leydig cells | nih.gov |

| T-2 + T-2 triol | Antagonistic | Porcine Leydig cells | nih.gov |

| T-2 + T-2 tetraol | Antagonistic | Porcine Leydig cells | nih.gov |

| T-2 + DON | Antagonistic | Mammalian kidney epithelial (Vero) and Chinese hamster ovarian (CHO-K1) cells | mdpi.com |

| T-2 + DON | Additive | HepG2 cells | mdpi.com |

| T-2 + DON | Additive/Synergistic (middle/high concentrations), Antagonistic (low concentrations) | Rat chondrocytes and C-28/I2 cells | mdpi.com |

| T-2 + DAS | Synergistic | HEK 293T | mdpi.com |

| T-2 + ENN-A1 | Antagonistic | HEK 293T | mdpi.com |

| T-2 + ENN-B | Antagonistic | HEK 293T | mdpi.com |

| T-2 + ENN-A | Synergistic | HEK 293T | mdpi.com |

| T-2 + ENN-B1 | Synergistic | HEK 293T | mdpi.com |

| T-2 + Mycophenolic Acid (MPA) | Synergistic | HEK 293T | mdpi.com |

| T-2 + Aflatoxin B1 (AFB1) | Synergistic | Poultry | bionte.com |

Exploration of Novel Biocontrol and Mitigation Strategies for T-2 Mycotoxin Contamination

Mitigation strategies for mycotoxin contamination, including T-2 mycotoxin, span pre-harvest, harvest, and post-harvest stages. Pre-harvest controls involve good agricultural practices, selection of resistant crop varieties, crop rotation, and appropriate fungicide use allaboutfeed.netnih.goveuropa.eutribiome.euconicet.gov.ar. Post-harvest strategies include proper drying, storage, physical removal (sorting, cleaning), and thermal processing, although T-2 toxin is heat-stable, necessitating additional measures allaboutfeed.netnih.govfao.org. Chemical detoxification agents like binders (e.g., activated carbon, bentonite (B74815) clay, aluminosilicates) can reduce mycotoxin bioavailability in the gastrointestinal tract allaboutfeed.netmdpi.comresearchgate.net.

A significant area for future research lies in the exploration of novel biocontrol and biological mitigation strategies. These approaches leverage microorganisms or their products to reduce fungal growth or detoxify mycotoxins, offering environmentally friendly alternatives to chemical methods tribiome.euresearchgate.netresearchgate.net. Promising avenues include:

Lactic Acid Bacteria (LAB): LAB can bind, degrade, or transform mycotoxins into less toxic forms and enhance gut health, indirectly reducing adverse effects tribiome.eu.

Plant Growth-Promoting Rhizobacteria (PGPR): Certain PGPR bacteria can protect plants against pathogens and contribute to mycotoxin biocontrol mycotoxinsite.com.

Non-toxigenic strains: Using non-toxigenic strains of fungi to outcompete toxigenic ones has shown promise, for example, in reducing aflatoxin contamination europa.eu.

Enzymatic degradation: Mycotoxin-degrading enzymes produced by microbes can convert T-2 toxin to less toxic products allaboutfeed.netresearchgate.netresearchgate.net.

Phytochemicals and essential oils: A wide range of plant-derived compounds have shown efficacy against mycotoxigenic fungi researchgate.net.

Nanoparticles: Detoxification by nanoparticles is an emerging approach due to their high disinfection effects researchgate.net.

Despite advancements, challenges remain, such as strain specificity, environmental conditions influencing efficacy, and the need for cost-effective and highly specific solutions tribiome.euresearchgate.net. Future research should focus on optimizing these biological agents, understanding their mechanisms of action more deeply, and developing integrated pest management systems that combine multiple novel strategies for comprehensive T-2 mycotoxin control.

Further Research on the Genotoxic and Mutagenic Potential of T-2 Mycotoxin and its Metabolites

T-2 mycotoxin is recognized for its potent cytotoxic, immunosuppressive, and genotoxic effects allaboutfeed.net. It is known to inhibit DNA and RNA synthesis both in vivo and in vitro, interfere with membrane phospholipid metabolism, and induce apoptosis in various tissues, including the immune system, gastrointestinal tract, and fetal tissues wikipedia.orgallaboutfeed.netglpbio.com. Several mycotoxins, including T-2 toxin and its major metabolite HT-2 toxin, have been identified as genotoxic compounds capable of inducing genetic alterations, mutations (mutagenicity), and potentially contributing to tumor formation (carcinogenicity) nih.govmdpi.comnih.govmedcraveonline.comnih.gov.

While the genotoxic potential of T-2 and HT-2 toxins is established, further in-depth research is crucial to fully elucidate the spectrum of genotoxic and mutagenic effects, especially concerning their various metabolites (e.g., neosolaniol, T-2 triol, T-2 tetraol) nih.govmdpi.com. Investigations should focus on:

Detailed mechanisms of DNA damage: Understanding the precise molecular interactions leading to DNA adduct formation, chromosomal aberrations, and other genomic instabilities mdpi.com.

Long-term, low-dose exposure: Assessing the genotoxic and mutagenic effects of chronic exposure to T-2 mycotoxin and its metabolites at environmentally relevant concentrations, particularly in the context of co-occurrence with other mycotoxins, which can alter individual toxicities nih.govmdpi.commdpi.commdpi.com.

Metabolite-specific studies: Comprehensive evaluation of the genotoxicity and mutagenicity of each T-2 mycotoxin metabolite, as their individual toxicities and interactions can vary nih.gov.

In vivo studies: Expanding in vivo studies to confirm in vitro findings and assess the genotoxic risk in complex biological systems, considering factors like metabolism and detoxification pathways.

Such research is vital for a more accurate human health risk assessment and for establishing more robust regulatory guidelines concerning T-2 mycotoxin and its related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.